molecular formula C16H20N2O2S B2917765 (E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide CAS No. 1396890-82-6

(E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide

Cat. No. B2917765
CAS RN: 1396890-82-6
M. Wt: 304.41
InChI Key: KUHVWKBUOJZFPA-XNTDXEJSSA-N
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Description

The compound “(E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyrrolidinyl group (a five-membered ring containing four carbon atoms and one nitrogen atom), and a but-2-yn-1-yl group (a four-carbon chain with a triple bond). The “E” in the name indicates the geometry around the double bond .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a triple bond. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenyl group, the pyrrolidinyl group, and the triple bond. Each of these groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenyl group could increase its hydrophobicity, while the nitrogen in the pyrrolidinyl group could allow for hydrogen bonding .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or developing new synthetic routes to produce it .

properties

IUPAC Name

(E)-2-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-21(20,15-10-16-8-2-1-3-9-16)17-11-4-5-12-18-13-6-7-14-18/h1-3,8-10,15,17H,6-7,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHVWKBUOJZFPA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC#CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide

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